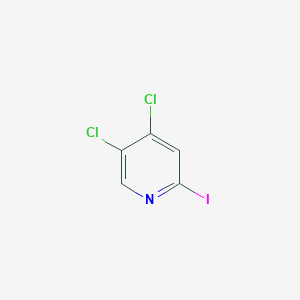

4,5-Dichloro-2-iodopyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2Cl2IN |

|---|---|

Molecular Weight |

273.88 g/mol |

IUPAC Name |

4,5-dichloro-2-iodopyridine |

InChI |

InChI=1S/C5H2Cl2IN/c6-3-1-5(8)9-2-4(3)7/h1-2H |

InChI Key |

VDEBUJBVRKLCEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1I)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 2 Iodopyridine

Direct Iodination Strategies for Dichloropyridines

Direct iodination of dichloropyridine precursors represents a straightforward approach to introduce an iodine substituent onto the pyridine (B92270) ring. The success of this strategy hinges on the regioselectivity of the iodination reaction, which is influenced by the electronic properties of the pyridine ring and the choice of iodinating agent.

Regioselective Iodination of Dichloropyridine Precursors

The direct iodination of dichloropyridines can be challenging due to the deactivating effect of the two chlorine atoms on the aromatic ring, making it less susceptible to electrophilic attack. However, the use of potent iodinating agents and carefully controlled reaction conditions can achieve the desired transformation. For instance, the iodination of chlorinated aromatic compounds can be effectively carried out using a combination of iodine and a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). This combination generates a more electrophilic iodine species, capable of iodinating deactivated rings.

A study on the regioselective iodination of various chlorinated aromatic compounds demonstrated that 3,4-dichloroaniline (B118046) could be successfully iodinated to yield 4,5-dichloro-2-iodoaniline (B1610387) with a good yield of 77% using Ag₂SO₄ and iodine. uky.edu This suggests that a similar strategy could be applicable to 3,4-dichloropyridine, where the iodine atom would be directed to the electron-rich position ortho to the nitrogen atom.

Table 1: Regioselective Iodination of 3,4-Dichloroaniline

| Starting Material | Reagents | Product | Yield |

| 3,4-Dichloroaniline | Ag₂SO₄, I₂ | 4,5-Dichloro-2-iodoaniline | 77% |

Data sourced from a study on the iodination of chlorinated aromatic compounds. uky.edu

The regioselectivity in the iodination of substituted pyridines is often directed by the electronic and steric effects of the existing substituents. For pyridines, the positions ortho to the nitrogen atom are generally favored for electrophilic attack, provided they are not sterically hindered.

Application of Diazotization-Iodination Routes in Pyridine Chemistry

A widely used and reliable method for the introduction of an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an iodide salt, commonly known as the Sandmeyer reaction. This two-step process is particularly useful for the synthesis of iodoarenes that are not easily accessible through direct iodination.

In the context of synthesizing 4,5-dichloro-2-iodopyridine, this would involve the diazotization of 2-amino-4,5-dichloropyridine. The amino group is first converted to a diazonium salt using a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid (H₂SO₄) at low temperatures. The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI) or sodium iodide (NaI), to yield the desired this compound.

Halogen Exchange Reactions for the Introduction of Iodine

Halogen exchange reactions provide an alternative route to iodinated pyridines, where a different halogen atom, typically chlorine or bromine, is substituted with iodine. These reactions can proceed through either a nucleophilic aromatic substitution or a metal-catalyzed process.

Nucleophilic Aromatic Substitution with Iodide Sources

Nucleophilic aromatic substitution (SNA) reactions on halopyridines are facilitated by the electron-withdrawing nature of the nitrogen atom in the ring, which activates the ring towards nucleophilic attack. The positions ortho and para to the nitrogen are particularly activated. For a dichloropyridine, a nucleophilic attack by an iodide ion could potentially displace one of the chlorine atoms.

The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, which is counterintuitive to the trend in acidity of the conjugate acids of the leaving groups. However, the rate-determining step is often the attack of the nucleophile, which is influenced by the electronegativity of the halogen. In the case of replacing a chlorine with an iodine, a strong nucleophilic iodide source and potentially harsh reaction conditions, such as high temperatures, might be required. Microwave heating has been shown to dramatically decrease reaction times for nucleophilic aromatic substitution on halopyridines. sci-hub.se

Palladium-Catalyzed Halogen Exchange (e.g., Chloride to Iodide)

Palladium-catalyzed reactions have emerged as powerful tools for the formation of carbon-halogen bonds. These methods can facilitate the exchange of one halogen for another on an aromatic ring under milder conditions than traditional nucleophilic aromatic substitution. A palladium-catalyzed process could potentially be employed to convert a chloro or bromo-substituted dichloropyridine into the desired 2-iodinated product.

Recent advancements have led to the development of palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which proceeds via a ligand-assisted halide exchange mechanism. nih.gov While not a direct exchange on the pyridine ring, this illustrates the potential of palladium catalysis in facilitating C-I bond formation. The development of specific palladium catalyst systems for the direct conversion of aryl chlorides to aryl iodides is an active area of research.

Metalation-Directed Functionalization and Subsequent Iodination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as iodine, to introduce a substituent at the desired position with high regioselectivity.

In the case of dichloropyridines, a chlorine atom can act as a directing group, although its directing ability is weaker than other functional groups. A study on the regioselective difunctionalization of 3-chloropyridines demonstrated that regioselective lithiation can be achieved, leading to the formation of a 4-lithiated pyridine intermediate. nih.gov This lithiated species can then be trapped with various electrophiles, including iodine. This suggests that a similar strategy could be applied to a 3,4-dichloropyridine, where metalation at the 2-position, directed by the 3-chloro substituent and the pyridine nitrogen, followed by quenching with an iodine source, could provide a route to this compound.

Regioselective Ortho-Lithiation of Dichloropyridine Substrates

The functionalization of pyridine scaffolds can be achieved through directed ortho-metalation (DoM), a powerful strategy that utilizes a substituent on the ring to direct deprotonation to an adjacent position. znaturforsch.com In the case of dichloropyridine substrates, the chloro groups act as directing groups for lithiation. The process involves treating the dichloropyridine with a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), at low temperatures to achieve regioselective deprotonation. znaturforsch.commdpi.com

The position of lithiation is dictated by the combined electronic and directing effects of the substituents already present on the pyridine ring. For a substrate like 3,4-dichloropyridine, the most acidic proton is typically located at the C-2 or C-5 position. However, the use of specific lithium amide bases can selectively target one position over others. For instance, the metalation of various dichloropyridines with LDA has been shown to regioselectively yield specific lithiated intermediates, which are then ready for subsequent functionalization. znaturforsch.com The choice of base is crucial; while LDA is commonly used, other reagents like BuLi/TMEDA or BuLi/LiDMAE can lead to different regioisomers or mixtures of products. researchgate.net

Table 1: Regioselectivity in the Lithiation of Dichloropyridines

| Substrate | Base | Position of Lithiation | Reference |

|---|---|---|---|

| 3,4-Dichloropyridine | LDA | C-2 or C-5 | znaturforsch.com |

| 2,5-Dichloropyridine | LDA | C-4 | mdpi.com |

| 3,5-Dichloropyridine | LDA | C-4 | arkat-usa.org |

This table illustrates how different dichloropyridine isomers undergo regioselective lithiation based on the specific base used.

Trapping of Organolithium Intermediates with Iodine Electrophiles

Once the regioselective lithiation has been achieved to form the organolithium intermediate, the newly formed carbon-lithium bond serves as a potent nucleophile. wikipedia.org To synthesize the target this compound, this intermediate is "trapped" by introducing an electrophilic iodine source. nih.gov The most common and effective electrophile for this purpose is molecular iodine (I₂).

The trapping process is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium species. researchgate.net The lithiated pyridine attacks the iodine molecule, forming a stable carbon-iodine bond and displacing a lithium iodide salt. This reaction is generally fast and high-yielding, providing a direct route to the desired iodinated product. The versatility of this method allows for the introduction of iodine at a specific position on the pyridine ring, a transformation that is often difficult to achieve through classical electrophilic aromatic substitution methods due to the electron-deficient nature of the pyridine ring.

Table 2: Examples of Electrophilic Trapping of Lithiated Pyridines

| Lithiated Intermediate | Electrophile | Product Type | General Reference |

|---|---|---|---|

| 4-Lithio-3,5-dibromopyridine | Iodine (I₂) | 4-Iodo-3,5-dibromopyridine | znaturforsch.com |

| 4-Lithio-2-chloro-5-bromopyridine | Weinreb Amides | Ketone | mdpi.com |

| 4-Lithio-3-chloropyridine | DMF | Aldehyde | znaturforsch.com |

This table provides examples of different electrophiles used to trap organometallic pyridine intermediates, demonstrating the versatility of the method.

Basicity Gradient-Driven Isomerization in Halopyridine Metalation

The regiochemical outcome of a lithiation reaction is often governed by a delicate interplay between kinetic and thermodynamic control. acs.orgjackwestin.com Under kinetic control, which is favored by very low temperatures and short reaction times, the proton that is most accessible or has the lowest activation energy for removal is abstracted. wikipedia.org This typically results in the formation of the ortho-lithiated species, as directed by the halogen substituent. imperial.ac.uk

However, if the initially formed organolithium species is not the most thermodynamically stable isomer, an isomerization can occur. imperial.ac.uk This process is driven by the basicity gradient, where the initially formed lithium salt can deprotonate a more acidic, but less accessible, position on another molecule or intramolecularly rearrange. wikipedia.org Allowing the reaction mixture to warm or extending the reaction time can favor the formation of the thermodynamic product, which corresponds to the lithiation at the most acidic site on the pyridine ring. wikipedia.orgimperial.ac.uk This equilibrium is highly dependent on factors such as the solvent, temperature, and the specific base used, and understanding these principles is crucial for selectively synthesizing a single desired regioisomer of a polysubstituted halopyridine. wikipedia.org

Synthesis from Precursors Bearing the Pyridine Core and Halogen Substituents

Stepwise Assembly and Derivatization Routes

An alternative to direct C-H activation via lithiation is the synthesis of this compound from precursors that already contain the pyridine ring and some of the required halogen substituents. These stepwise approaches offer strategic advantages, particularly in controlling regiochemistry and introducing functional groups in a planned sequence.

One common strategy involves the construction of a polysubstituted pyridine ring from acyclic precursors through cascade or multi-component reactions. nih.gov Various methods exist for the de novo synthesis of substituted pyridines, which can be designed to yield specific substitution patterns. nih.govthieme-connect.comorganic-chemistry.org For example, a 2,5-dihydroxypyridine (B106003) intermediate can be prepared via hydrogenation and cyclization of a precursor synthesized from maleic diester and nitromethane. google.com This dihydroxy intermediate can then undergo chlorination with reagents like phosphorus oxychloride to yield 2,5-dichloropyridine, which can be further functionalized.

Another powerful derivatization route is halogen/metal exchange. znaturforsch.com Starting with a brominated or iodinated pyridine, treatment with an organolithium or Grignard reagent can selectively replace the heavier halogen with a metal. znaturforsch.commasterorganicchemistry.com This new organometallic species can then be trapped with an electrophile. For instance, a precursor like 2-bromo-4,5-dichloropyridine (B1526381) could potentially undergo a bromine-lithium exchange and subsequent quenching with iodine to yield the target molecule.

Synthetic Yield Optimization and Scalability Considerations

Optimizing the synthetic route for both yield and scalability is a critical consideration for the practical production of this compound. Key factors in optimization include reaction conditions, reagent stoichiometry, solvent choice, and reaction time. researchgate.net For instance, in lithiation reactions, precise temperature control is paramount to prevent side reactions and ensure high regioselectivity.

For large-scale synthesis, adapting batch processes to continuous flow chemistry offers significant advantages. nih.gov Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which can lead to higher yields, better reproducibility, and improved safety. nih.govacs.org This technology is particularly well-suited for handling highly reactive and unstable intermediates, such as organolithium reagents, often allowing reactions to be performed at non-cryogenic temperatures. acs.org

Chemical Reactivity and Transformation of 4,5 Dichloro 2 Iodopyridine

Reactivity at the Iodine Moiety (C-I Bond)

The C-I bond in 4,5-dichloro-2-iodopyridine is the primary site for synthetic modification due to its lower bond dissociation energy compared to the C-Cl bonds. This makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high regioselectivity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium complexes, provides a powerful toolkit for the selective functionalization of the C-I bond in this compound. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, allowing for the coupling of the pyridine (B92270) ring with a wide array of organic fragments.

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. google.comjustia.com The reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups. justia.com For this compound, the reaction is expected to occur selectively at the C-I bond, leaving the two C-Cl bonds intact. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the 2-substituted-4,5-dichloropyridine product. justia.com

While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in readily available literature, the reaction conditions for similar substrates, such as other halopyridines, provide a strong precedent. nih.govnih.gov Typically, catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand are employed. nih.gov A base, such as sodium carbonate or potassium phosphate, is essential for activating the boronic acid. justia.com

Illustrative Data for Suzuki-Miyaura Coupling of a Related Halopyridine

Since specific data for this compound is not available, the following table illustrates typical conditions and outcomes for the Suzuki coupling of a different dihalopyridine to demonstrate the reaction's utility.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 80-90 |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |

This table is for illustrative purposes only and represents typical conditions for related halopyridines, not specifically this compound.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. google.comresearchgate.net This reaction is a powerful method for the synthesis of substituted alkenes. google.com In the case of this compound, it would react with an alkene to form a 2-alkenyl-4,5-dichloropyridine. The reaction mechanism typically involves the oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. googleapis.com

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction. google.com Palladium acetate or other Pd(II) sources are common catalysts, often used with phosphine ligands. google.com The base, typically an amine like triethylamine (B128534) or an inorganic base like sodium acetate, is required to neutralize the hydrogen halide formed during the reaction. google.com Detailed research findings on the Heck coupling specifically with this compound are sparse in the literature, but the high reactivity of the C-I bond makes it an excellent candidate for this transformation.

Representative Data for Heck Coupling of Aryl Iodides

The following data table illustrates typical conditions for the Heck reaction involving aryl iodides and various alkenes, providing a model for the expected reactivity of this compound.

| Alkene | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 80-95 |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMAc | 120 | 75-90 |

| 1-Octene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 60-75 |

This table is for illustrative purposes and represents general conditions for aryl iodides, not specifically this compound.

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org This coupling is invaluable for synthesizing internal alkynes and conjugated enynes. For this compound, this reaction would yield 2-alkynyl-4,5-dichloropyridine derivatives. The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex. justia.com

A variety of palladium catalysts, such as PdCl₂(PPh₃)₂ and Pd(PPh₃)₄, are effective. epo.org The copper(I) source is typically copper(I) iodide (CuI), and the base is usually an amine, like triethylamine or diisopropylamine, which also often serves as the solvent. epo.org While specific examples involving this compound are not readily found, the general applicability of the Sonogashira reaction to iodo-heterocycles is well-established. google.com

Exemplary Data for Sonogashira Coupling of Aryl Iodides

This table provides representative conditions for the Sonogashira coupling of various aryl iodides, which can be considered a proxy for the expected reaction of this compound.

| Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp. | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 90-98 |

| 1-Heptyne | Pd(PPh₃)₄ | CuI | DIPA | DMF | 60°C | 85-95 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Toluene | 80°C | 80-90 |

This table is for illustrative purposes and represents general conditions for aryl iodides, not specifically this compound. RT = Room Temperature.

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide catalyzed by a palladium complex. google.com It is a versatile C-C bond-forming reaction due to the air and moisture stability of organostannane reagents and the tolerance of many functional groups. google.com A significant drawback, however, is the toxicity of the tin compounds. The reaction with this compound would selectively form a new C-C bond at the 2-position. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. google.com

A variety of palladium(0) sources can be used as catalysts, with Pd(PPh₃)₄ being common. The reaction is often carried out in non-polar, aprotic solvents like THF or toluene. Although specific research detailing the Stille coupling of this compound is limited, its C-I bond is expected to be highly reactive under standard Stille conditions.

General Data for Stille Coupling of Aryl Iodides

The following table presents typical reaction parameters for the Stille coupling of aryl iodides, illustrating the potential application for this compound.

| Organostannane | Catalyst | Additive | Solvent | Temp. (°C) | Yield (%) |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | None | THF | 70 | 85-95 |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ / P(furyl)₃ | LiCl | Dioxane | 100 | 80-90 |

| (Thien-2-yl)trimethylstannane | PdCl₂(PPh₃)₂ | CuI | NMP | 80 | 75-90 |

This table is for illustrative purposes and represents general conditions for aryl iodides, not specifically this compound.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc compound. Organozinc reagents are among the more reactive organometallics used in cross-coupling, often allowing for reactions to proceed under milder conditions than other methods. google.com The reaction demonstrates high functional group tolerance. For this compound, the Negishi coupling would provide an efficient route to introduce alkyl, vinyl, or aryl substituents at the 2-position. The reactivity of halopyridines in Negishi couplings is well-established, with iodides being more reactive than bromides or chlorides.

The most common catalysts are based on palladium(0), such as Pd(PPh₃)₄, or formed from a Pd(II) precursor. The reaction is typically performed in aprotic solvents like THF or DMF. Due to the reactivity of organozinc reagents, these reactions must be carried out under anhydrous and inert conditions.

Illustrative Data for Negishi Coupling of Halo-heterocycles

This table shows representative conditions for Negishi couplings involving iodo- and bromo-pyridines, which serve as a model for the reactivity of this compound.

| Organozinc Reagent | Catalyst | Solvent | Temp. | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | Reflux | 80-95 |

| Ethylzinc bromide | Pd(dppf)Cl₂ | THF | RT to 50°C | 70-85 |

| (Thien-2-yl)zinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80°C | 85-95 |

This table is for illustrative purposes and represents typical conditions for related halopyridines, not specifically this compound. RT = Room Temperature.

Nucleophilic Substitution Reactions of the Iodine Atom

The iodine atom at the C2 position of this compound is the most labile halogen, making it a primary site for nucleophilic substitution, particularly with soft nucleophiles. This enhanced reactivity is attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond. In studies on analogous polyhalogenated pyridines, such as 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), it has been observed that soft nucleophiles, like those centered on a sulfur atom, preferentially displace the iodine atom. This selectivity is often explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft iodide leaving group is readily replaced by a soft incoming nucleophile.

For instance, the reaction of 2,3,5,6-tetrachloro-4-iodopyridine with various S-centered nucleophiles like 2-aminothiophenol, thiocyanate, benzyl (B1604629) mercaptan, and 4,6-diaminopyrimidine-2-thiol (B7759887) resulted in the selective substitution of the iodine atom at the para-position (C4 in that case), leaving the chlorine atoms untouched. This principle suggests that this compound would likely undergo similar selective substitution at the C2-iodo position with appropriate soft nucleophiles.

Table 1: Regioselectivity of Nucleophilic Substitution on a Polyhalopyridine Model

| Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|

| 2-Aminothiophenol | C-I (para) | 2-((perchloropyridin-4-yl)thio)aniline | |

| Thiocyanate | C-I (para) | 2,3,5,6-tetrachloro-4-thiocyanatopyridine | |

| Benzyl mercaptan | C-I (para) | S-benzyl 2,3,5,6-tetrachloropyridin-4-yl sulfide |

Data based on reactions with 2,3,5,6-tetrachloro-4-iodopyridine as a model system.

Reductive Debromination/Deiodination

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom and its replacement with a hydrogen atom. While specific studies on the reductive deiodination of this compound are not extensively detailed in the provided context, the principles can be inferred from related systems. In iodopyridazines, for example, treatment with hydrogen iodide can lead to nucleophilic substitution of chlorine atoms with iodine, followed by a selective reductive deiodination. arkat-usa.org

This type of transformation is also central to biological processes. For instance, the enzyme iodotyrosine deiodinase is crucial for iodide homeostasis in mammals and functions by promoting the reductive deiodination of 3-iodotyrosine to form tyrosine. nih.gov This enzymatic process involves the transfer of reducing equivalents from a flavin mononucleotide cofactor directly to the halogenated substrate. nih.gov Such reactions highlight that the carbon-iodine bond is susceptible to cleavage under reducing conditions, a reactivity pattern that could be exploited for the selective removal of the iodine atom from this compound to yield 3,4-dichloropyridine.

Reactivity at the Chlorine Moieties (C-Cl Bonds)

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The chlorine atoms at the C4 and C5 positions of this compound are less reactive towards nucleophilic substitution than the iodine atom at C2. However, under forcing conditions or with hard nucleophiles, substitution at these positions can be achieved. Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally facilitated by electron-withdrawing groups that stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org In polyhalopyridines, the positions ortho and para to the ring nitrogen (C2, C4, C6) are typically the most activated towards nucleophilic attack. youtube.comresearchgate.net

In the case of 2,3,5,6-tetrachloro-4-iodopyridine, it was found that hard nucleophiles, such as those centered on oxygen and nitrogen, preferentially replace a chlorine atom at the C2 or C6 position (ortho to the nitrogen), rather than the iodine at C4. This demonstrates a reversal of regioselectivity based on the hardness of the nucleophile. Applying this principle to this compound, one could predict that hard nucleophiles might react at the C-Cl bonds, although the electronic activation at the C4 and C5 positions is different from the C2/C6 positions. Generally, direct substitution at C4 is more common than at C5 unless directed by other factors. researchgate.netresearchgate.net

Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium base (like n-butyllithium or LDA) and directs deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org Halogen atoms can serve as DMGs.

For poly-substituted pyridines, the site of metalation is determined by the combined directing influence of the substituents. researchgate.net In some iodopyridines, the iodo group itself can direct ortho-lithiation, which may be followed by a rapid "halogen dance" rearrangement to a more stable organolithium species. researchgate.net For this compound, the most acidic proton is likely at the C6 position, ortho to the ring nitrogen and meta to the C4-chloro group. Deprotonation at this site with a strong base like lithium diisopropylamide (LDA) would generate a lithiated intermediate. This organolithium species can then be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to introduce a new functional group at the C6 position, leaving the three halogen atoms intact for subsequent transformations. researchgate.netharvard.edu

Table 2: Examples of Directed Ortho-Metalation on Halopyridines

| Substrate | Base | Site of Metalation | Electrophile (E) | Product | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3-iodopyridine | LDA | C4 | E+ | 2-Chloro-3-iodo-4-E-pyridine | researchgate.net |

| 2-Chloro-5-bromopyridine | LDA | C6 | E+ | 2-Chloro-5-bromo-6-E-pyridine | mdpi.com |

Synergistic and Competitive Reactivity of Halogen Substituents

Chemoselective Functionalization Strategies

The distinct reactivity of the iodine and chlorine substituents in this compound is the foundation for developing chemoselective functionalization strategies. The C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig amination) compared to the more robust C-Cl bonds. This differential reactivity allows for the selective functionalization of the C2 position while preserving the chlorine atoms for later reactions.

Conversely, nucleophilic aromatic substitution can be directed towards either the iodine or chlorine atoms by carefully selecting the nucleophile. As discussed, soft nucleophiles tend to react at the C2-iodo position, while hard nucleophiles may favor substitution at an activated C-Cl position. Furthermore, ortho-metalation provides a route to functionalize the C6 position without disturbing any of the halogen atoms.

A synthetic strategy could, therefore, involve an initial palladium-catalyzed cross-coupling at C2, followed by a nucleophilic substitution at one of the chloro positions, and finally, a metalation/quenching at C6, enabling the synthesis of tetra-substituted pyridines with high regiocontrol. The development of catalyst systems capable of selectively activating C-Cl bonds in the presence of more reactive C-Br bonds has been reported, suggesting that fine-tuning of ligands and conditions could potentially allow for selective reactions even between the less differentiated C-Cl bonds, although this is a significant challenge. acs.org The use of a 5-iodo substituent has been shown to increase the reactivity at that position towards halogen-magnesium exchange compared to a 5-bromo analog, further highlighting the graded reactivity of halogens that can be exploited in synthesis. mdpi.com

Regioselective Control in Multi-Substitution Reactions of this compound

The controlled, sequential functionalization of polyhalogenated pyridines is a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives. The distinct reactivity of different halogen substituents on the pyridine ring, particularly under palladium-catalyzed cross-coupling conditions, allows for a high degree of regioselective control. In the case of this compound, the presence of three halogen atoms at distinct positions provides a versatile platform for introducing multiple substituents in a stepwise manner.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This predictable reactivity hierarchy is the primary tool for achieving regioselectivity in the multi-substitution of this compound. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) complex than the carbon-chlorine bonds. Consequently, the initial substitution reaction will selectively occur at the C-2 position.

Following the initial functionalization at the C-2 position, the resulting 2-substituted-4,5-dichloropyridine can undergo a second substitution at either the C-4 or C-5 position. The regioselectivity of this second step is influenced by several factors, including the electronic properties of the substituent introduced at C-2, the specific cross-coupling reaction being employed (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the choice of catalyst, ligands, and reaction conditions.

For instance, after an initial Suzuki coupling at the C-2 position, a subsequent Suzuki coupling can be performed to introduce a second aryl or heteroaryl group. The position of this second substitution is directed by the electronic nature of the group at C-2 and the inherent reactivity differences between the C-4 and C-5 positions.

A generalized scheme for the sequential functionalization of this compound is presented below:

Scheme 1: Generalized Sequential Cross-Coupling of this compound

Spectroscopic and Structural Elucidation of 4,5 Dichloro 2 Iodopyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to reveal the structure of a molecule. For 4,5-dichloro-2-iodopyridine, a combination of one-dimensional and two-dimensional NMR techniques would be employed to fully characterize its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two non-equivalent protons on the pyridine (B92270) ring. The protons are located at the C-3 and C-6 positions.

H-6 Proton: This proton is adjacent to the nitrogen atom, which exerts a significant deshielding effect, causing its signal to appear at a lower field. The chlorine atom at C-5 will also influence its chemical shift. It is predicted to appear as a singlet, or a very finely split doublet if long-range coupling to H-3 is resolved.

H-3 Proton: This proton is situated between the iodine-bearing carbon (C-2) and the chlorine-bearing carbon (C-4). The cumulative electronic effects of these neighboring halogen substituents would influence its resonance. It is also predicted to appear as a singlet.

The prediction of chemical shifts can be approximated by using the base value for pyridine and adding substituent chemical shift (SCS) effects derived from similar compounds. Given the electron-withdrawing nature of the halogen substituents, both proton signals are expected to be downfield from those of unsubstituted pyridine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | 7.8 - 8.0 | Singlet (s) |

| H-6 | 8.2 - 8.4 | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. Three of these signals will represent quaternary carbons (C-2, C-4, C-5) bonded to substituents, while two will be for carbons bonded to hydrogen (C-3, C-6).

C-2: This carbon is directly bonded to the iodine atom. Due to the "heavy atom effect" of iodine, this signal is expected to be significantly shifted upfield compared to what would be expected based on electronegativity alone.

C-4 and C-5: These carbons are bonded to chlorine atoms. The electronegativity of chlorine will cause these signals to appear downfield. Their precise shifts will depend on their position relative to the nitrogen and other substituents.

C-6: This carbon is adjacent to the nitrogen atom and is expected to be the most deshielded among the protonated carbons, appearing at a low field.

C-3: This carbon's chemical shift will be influenced by the adjacent iodo- and chloro-substituents.

DFT calculations are often employed for the accurate prediction of ¹³C NMR chemical shifts in complex molecules nih.gov.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~110 - 120 |

| C-3 | ~125 - 130 |

| C-4 | ~145 - 150 |

| C-5 | ~140 - 145 |

| C-6 | ~150 - 155 |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the pyridine ring is sensitive to the electronic effects of the substituents. The presence of three strongly electron-withdrawing halogen atoms (two chlorine, one iodine) would significantly deshield the nitrogen nucleus, shifting its resonance downfield compared to unsubstituted pyridine. This technique can be invaluable for studying electronic perturbations within the heterocyclic ring system.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the signals for H-3 and H-6, confirming their scalar coupling relationship, although this coupling may be weak (long-range).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. The HSQC spectrum for this compound would show two cross-peaks: one connecting the H-3 signal to the C-3 signal, and another connecting the H-6 signal to the C-6 signal. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning the quaternary carbons. For instance, the H-6 proton would be expected to show correlations to C-2, C-4, and C-5. The H-3 proton would likely show correlations to C-2, C-4, and C-5. These long-range correlations provide definitive proof of the substituent positions and confirm the connectivity of the entire pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy examines the molecular vibrations of a compound and provides crucial information about the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrations of the substituted pyridine ring and the carbon-halogen bonds.

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3050-3150 cm⁻¹ corresponding to the stretching vibrations of the two C-H bonds on the aromatic ring.

C=C and C=N Ring Stretching: A series of characteristic bands, typically in the 1400-1600 cm⁻¹ region, would be present due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. The substitution pattern affects the exact position and intensity of these bands.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would appear in the fingerprint region (below 1300 cm⁻¹). The specific pattern of out-of-plane bends can sometimes help confirm the substitution pattern on the ring.

C-Cl and C-I Stretching: Strong to medium absorption bands corresponding to the carbon-chlorine (C-Cl) and carbon-iodine (C-I) stretching vibrations are expected at lower frequencies. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while the heavier C-I bond vibrates at an even lower frequency, generally between 500-600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak - Medium |

| C=C / C=N Ring Stretch | 1400 - 1600 | Medium - Strong |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| C-H Out-of-plane Bend | 800 - 900 | Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-I Stretch | 500 - 600 | Medium - Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." When monochromatic light from a laser interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational energy levels of the molecule.

For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the various vibrational modes of the pyridine ring and its substituents. The vibrations of the pyridine ring itself, including ring stretching and deformation modes, would appear in the characteristic region of 1000-1600 cm⁻¹. The carbon-chlorine (C-Cl) and carbon-iodine (C-I) stretching vibrations would also give rise to distinct bands in the lower frequency region of the spectrum. The precise positions of these bands are sensitive to the substitution pattern on the pyridine ring, making the Raman spectrum a powerful tool for distinguishing between isomers.

Due to the lack of publicly available, specific experimental Raman data for this compound, a hypothetical table of expected Raman shifts is presented below based on the analysis of similar halogenated pyridine compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Pyridine Ring Stretching | 1550 - 1600 |

| Pyridine Ring Breathing | 990 - 1050 |

| C-H in-plane bending | 1200 - 1300 |

| C-Cl Stretching | 600 - 800 |

| C-I Stretching | 500 - 600 |

This table is illustrative and shows expected regions for the vibrational modes based on known data for halogenated pyridines. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for deducing its structural features through the analysis of its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The exact mass of this compound can be calculated from its molecular formula, C₅H₂Cl₂IN.

The monoisotopic mass of this compound is 272.86090 Da. nih.govnih.gov An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental composition of the molecule.

| Property | Value |

| Molecular Formula | C₅H₂Cl₂IN |

| Calculated Exact Mass | 272.86090 Da |

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides valuable information about the structure of the original molecule. The fragmentation of this compound would be expected to proceed through several characteristic pathways.

The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a cluster of peaks with a characteristic isotopic pattern.

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms and the cleavage of the aromatic ring. For this compound, the following fragmentation patterns could be anticipated:

Loss of Iodine: A significant fragment would likely correspond to the loss of the iodine atom, as the C-I bond is the weakest. This would result in a fragment ion [M-I]⁺.

Loss of Chlorine: Subsequent or alternative fragmentation could involve the loss of one or both chlorine atoms, leading to fragments such as [M-Cl]⁺ and [M-2Cl]⁺.

Ring Cleavage: Fragmentation of the pyridine ring itself could also occur, leading to smaller charged fragments.

A hypothetical fragmentation table is provided below to illustrate these expected patterns.

| m/z of Fragment | Proposed Fragment Identity |

| 273 (base peak cluster) | [C₅H₂³⁵Cl₂IN]⁺ (Molecular Ion) |

| 146 | [C₅H₂Cl₂N]⁺ (Loss of I) |

| 111 | [C₅H₂ClN]⁺ (Loss of I and Cl) |

| 76 | [C₅H₂N]⁺ (Loss of I and 2Cl) |

This table is a hypothetical representation of a possible fragmentation pattern. The relative abundances of the fragments would depend on the specific ionization conditions.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the exact positions of the atoms in the crystal lattice, as well as bond lengths, bond angles, and other structural parameters.

While specific X-ray crystallographic data for this compound is not available in the searched literature, data for a closely related isomer, 2,6-Dichloro-4-iodopyridine, can be used to illustrate the type of information that would be obtained from such an analysis. nih.gov

The crystal structure of 2,6-Dichloro-4-iodopyridine was determined to be orthorhombic with the space group P n m a. nih.gov The unit cell parameters describe the dimensions of the basic repeating unit of the crystal lattice.

| Crystallographic Parameter | Value for 2,6-Dichloro-4-iodopyridine |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a | 13.4092 Å |

| b | 6.7578 Å |

| c | 7.9577 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

This data is for the isomer 2,6-Dichloro-4-iodopyridine and serves as an example of the crystallographic data that would be determined for this compound. nih.gov

A detailed crystallographic analysis provides precise measurements of the distances between atoms (bond lengths) and the angles between bonds (bond angles). These parameters are crucial for defining the exact geometry of the molecule in the solid state. For this compound, one would expect the pyridine ring to be essentially planar, with the substituents lying in or very close to the plane of the ring.

A hypothetical table of expected bond lengths and angles for this compound is presented below, based on standard values for similar structures.

| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | ~120 |

| C-N (ring) | 1.33 - 1.35 | C-N-C (ring) | ~117 |

| C-Cl | 1.72 - 1.74 | C-C-Cl | ~120 |

| C-I | 2.08 - 2.10 | C-C-I | ~120 |

This table contains expected values based on known molecular geometries and is for illustrative purposes.

Torsional angles describe the rotation around a bond and are important for defining the conformation of a molecule. For a planar aromatic system like this compound, the torsional angles within the ring would be close to 0° or 180°, confirming its planarity.

Analysis of Intermolecular Interactions in Solid-State this compound Remains Undetermined Due to Lack of Crystallographic Data

A comprehensive review of available scientific literature and structural databases reveals a notable absence of published crystallographic data for the compound this compound. The determination of intermolecular interactions within the solid state of a chemical compound is fundamentally reliant on the analysis of its crystal structure, which is typically elucidated through single-crystal X-ray diffraction. Without this foundational data, a scientifically accurate and detailed description of the specific non-covalent interactions, such as halogen bonds, hydrogen bonds, or π–π stacking, that govern the molecular packing in the crystalline lattice is not possible.

However, any discussion of these potential interactions remains speculative in the absence of experimental data. The precise geometry of these interactions, including crucial parameters like bond distances and angles, cannot be determined. Consequently, the creation of data tables to summarize these findings, as is standard for such analyses, is not feasible.

While crystal structures for isomeric and related compounds, such as other dichloropyridines or iodopyridines, exist, direct extrapolation of their solid-state behavior to this compound would be scientifically unsound. The specific placement of the halogen substituents on the pyridine ring profoundly influences the molecule's electronic distribution and steric profile, leading to unique crystal packing arrangements and intermolecular interaction motifs.

Therefore, the section on the intermolecular interactions in the solid state for this compound cannot be completed at this time. Further experimental work, specifically the successful crystallization of the compound and its analysis by X-ray diffraction, is required to provide the necessary data for a thorough and accurate elucidation of its solid-state structure.

Computational and Theoretical Studies of 4,5 Dichloro 2 Iodopyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly DFT, are powerful tools for investigating the molecular properties of compounds like 4,5-dichloro-2-iodopyridine from first principles. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. mdpi.comnih.gov

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, this would reveal the precise three-dimensional structure of the pyridine (B92270) ring as influenced by its three halogen substituents. Due to the rigidity of the pyridine ring, significant conformational isomers are not expected, but the analysis would confirm the most stable planar or near-planar arrangement of the atoms.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. mdpi.com A large gap generally implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.comnih.gov For a halogenated pyridine, the analysis would show how the electron-withdrawing chlorine and iodine atoms influence the energies of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is illustrative as no specific data was found. Values are placeholders.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | N/A |

| LUMO Energy | N/A |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. niist.res.in The map uses a color scale to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack. In this compound, this would likely be centered around the nitrogen atom.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack. For halogenated compounds, a positive region known as a "sigma-hole" can exist on the outermost portion of the halogen atoms (especially iodine), making them sites for halogen bonding. nih.gov

Green: Regions of neutral or near-zero potential.

The MEP map for this compound would provide crucial insights into its intermolecular interaction patterns.

Spectroscopic Property Prediction

Computational methods are widely used to predict various types of molecular spectra, which can aid in the interpretation of experimental data.

Theoretical IR and NMR Spectra Generation

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated after geometry optimization. These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be used to simulate an IR spectrum. nih.gov By comparing the calculated spectrum with an experimental one, researchers can confidently assign the observed absorption bands to specific molecular vibrations. For this compound, key predicted bands would include C-H, C-N, C=C, C-Cl, and C-I stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can also be calculated. nih.gov These calculations help in assigning signals in experimental NMR spectra to specific atoms within the molecule, which can be particularly useful for complex or novel structures.

UV-Vis Absorption Maxima Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. nih.govnih.govresearchgate.net The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. nih.gov This analysis identifies the specific electronic transitions, such as π→π* or n→π*, responsible for the UV-Vis absorption bands. For this compound, TD-DFT would predict the electronic transitions involving the pyridine π-system and the lone pairs on the nitrogen and halogen atoms.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Reaction Mechanism Studies

Computational chemistry offers powerful tools to elucidate the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies would be invaluable in understanding its reactivity in various chemical transformations.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity. Computational analysis of transition states for reactions involving this compound would likely focus on transformations such as nucleophilic aromatic substitution (SNAr), halogen-metal exchange, and cross-coupling reactions.

While specific data for this compound is not available, a hypothetical transition state analysis for a representative SNAr reaction (e.g., with a generic nucleophile, Nu-) would involve locating the transition state structure and calculating its energy. This data would be crucial for determining the activation energy and, consequently, the reaction rate.

Hypothetical Transition State Data for SNAr at the 2-position of a Dihalogenated Pyridine

| Parameter | Value | Description |

| Reaction Coordinate | C-Nu bond formation / C-I bond cleavage | Describes the progress of the reaction from reactants to products. |

| Activation Energy (ΔG‡) | Value would be calculated | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | Trigonal bipyramidal-like at C2 | The specific arrangement of atoms at the highest point of the energy profile. |

| Imaginary Frequency | One negative value | Confirms the structure as a true transition state. |

This table is illustrative and not based on actual calculated data for this compound.

Prediction of Regioselectivity and Chemoselectivity

This compound presents multiple reactive sites, making the prediction of regioselectivity and chemoselectivity a key challenge. Computational models can predict the most likely site of reaction by analyzing the electronic and steric properties of the molecule.

For instance, in a cross-coupling reaction, the relative reactivity of the C-I versus the C-Cl bonds would be a central question. Computational methods, such as Density Functional Theory (DFT), can be used to model the oxidative addition step to a metal catalyst (e.g., Palladium(0)). The calculated activation energies for the insertion into the C-I and C-Cl bonds would indicate the chemoselectivity. It is generally expected that the C-I bond would be significantly more reactive due to its lower bond dissociation energy.

Regarding regioselectivity, if a reaction could occur at either the C-4 or C-5 chlorine atoms, computational analysis of the transition states for both pathways would reveal the preferred site of reaction. Factors such as the stability of the intermediate sigma complexes in SNAr reactions would be computationally assessed.

Stability and Aromaticity Assessment of the Pyridine Ring

The substitution pattern of this compound, with three electron-withdrawing halogen atoms, is expected to influence the electronic structure and aromaticity of the pyridine ring.

Computational methods provide various indices to quantify aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic-based criteria such as Nucleus-Independent Chemical Shift (NICS), and electronic-based descriptors.

While specific calculations for this compound are not published, a comparative computational study with pyridine and other halogenated pyridines would be insightful. It is anticipated that the presence of the halogens would decrease the aromaticity of the pyridine ring compared to the parent pyridine, due to the inductive electron-withdrawing effects of the halogens.

Illustrative Comparison of Aromaticity Indices for Pyridine and a Hypothetical Dihalopyridine

| Compound | HOMA | NICS(0) (ppm) | Description |

| Pyridine | ~0.98 | ~-10.0 | Highly aromatic. |

| Dichloropyridine (hypothetical) | Expected to be lower than pyridine | Expected to be less negative | Reduced aromaticity due to electron-withdrawing substituents. |

This table is for illustrative purposes to demonstrate the application of these indices and does not represent calculated data for this compound.

Applications of 4,5 Dichloro 2 Iodopyridine in Organic Synthesis

Synthesis of Polysubstituted Pyridines

The creation of pyridine (B92270) rings with multiple, varied substituents is a central goal in medicinal and materials chemistry. 4,5-Dichloro-2-iodopyridine serves as an excellent starting platform for achieving this, enabling chemists to precisely control the introduction of new functional groups.

The term "orthogonal functionalization" refers to the ability to selectively modify one functional group in a molecule in the presence of others that are normally reactive under the same conditions. In this compound, the carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bonds. This reactivity difference is exploited in various metal-catalyzed cross-coupling reactions.

Researchers have established a clear reactivity hierarchy for halopyridines in common synthetic transformations. This allows for a predictable, stepwise approach to synthesis. For instance, the iodine at the C-2 position can be selectively displaced via reactions like Suzuki, Sonogashira, or Stille couplings, leaving the two chlorine atoms at the C-4 and C-5 positions untouched for subsequent reactions. researchgate.net This principle has been demonstrated in the synthesis of complex natural products, where a trihalogenated pyridine containing an iodo group was used for a selective initial functionalization. mdpi.com A halogen-magnesium exchange reaction, for example, occurs preferentially at the iodinated position, allowing for the introduction of a specific side chain without disturbing the other halogen sites. mdpi.com

Table 1: Reactivity of Halogen Substituents in Common Cross-Coupling Reactions

| Reactivity Order | Coupling Reaction Type | Description |

|---|---|---|

| C-I > C-Br > C-Cl | Suzuki, Stille, Negishi | Palladium-catalyzed reactions that form new carbon-carbon bonds. The C-I bond undergoes oxidative addition to the palladium catalyst much more readily than C-Cl bonds. |

| C-I > C-Br > C-Cl | Sonogashira | A palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, showing strong preference for the iodo-substituent. researchgate.net |

This differential reactivity provides chemists with a powerful tool, effectively turning the C-2, C-4, and C-5 positions into "handles" that can be "turned" in a specific order to build molecular complexity.

Due to its capacity for controlled, sequential functionalization, this compound is an ideal building block for constructing elaborate molecular structures centered on a pyridine core. Synthetic chemists can envision a multi-step synthesis where each halogenated site is replaced with a different, carefully chosen fragment.

For example, a synthetic route could begin with a Sonogashira coupling at the C-2 iodo position to install an alkyne group. The resulting 4,5-dichloro-2-alkynylpyridine is a new intermediate, which can then undergo a different type of coupling reaction, such as a Suzuki coupling, at one of the chloro positions to add an aryl group. This stepwise approach is fundamental in the total synthesis of natural products and the development of novel materials. In the total synthesis of the natural product (+)-floyocidin B, a related trihalogenated pyridine was employed as a key intermediate, demonstrating the strategic value of this type of building block in constructing complex molecular frameworks. mdpi.com

Precursor for Bipyridine Ligands and Related Heterocycles

Bipyridines are a critical class of compounds in coordination chemistry, where they act as chelating ligands for various metals. nih.gov The resulting metal complexes have applications in catalysis, photochemistry, and materials science. researchgate.netnih.gov this compound can serve as a precursor for synthesizing unsymmetrically substituted bipyridines.

A common strategy for bipyridine synthesis is the palladium-catalyzed Suzuki coupling between a halopyridine and a pyridylboronic acid. nih.govpreprints.org Using this compound, one could perform a selective Suzuki coupling at the C-2 position with a suitable pyridineboronic acid. This would yield a 4,5-dichlorobipyridine intermediate. The remaining chlorine atoms can then be either retained to influence the electronic properties of the ligand or be replaced in subsequent reactions to add further functionality or build more complex heterocyclic systems, such as terpyridines or other polypyridine structures. nih.gov Homocoupling reactions, such as the Ullmann reaction, which typically uses a copper catalyst, can also be employed to dimerize halopyridines into symmetric bipyridines. preprints.org

Intermediate in the Synthesis of Biologically Relevant Molecules (as structural component)

Heterocyclic compounds, particularly those containing a pyridine ring, are ubiquitous in pharmaceuticals and agrochemicals. msu.edu The rigid structure of the pyridine ring and its ability to participate in hydrogen bonding make it a "privileged scaffold" in drug discovery. pageplace.de this compound provides a robust and adaptable template for building new, potentially bioactive molecules.

In agrochemical research, a common strategy is to synthesize a library of chemical analogs based on a central scaffold to screen for desired activity, such as fungicidal or herbicidal properties. mdpi.com The 4,5-dichloropyridine core of the title compound is an ideal scaffold for this purpose.

Researchers can use parallel synthesis techniques to rapidly create a large number of derivatives. Starting from this compound, the C-2 position can be diversified through a primary coupling reaction with a set of, for example, 20 different boronic acids. The resulting 20 intermediates can then be subjected to a second diversification step at the C-4 or C-5 position. This systematic approach allows for the exploration of the structure-activity relationship (SAR), helping researchers understand how different substituents at various positions on the pyridine ring affect its biological activity. mdpi.com

Table 2: Hypothetical Analog Library from this compound Scaffold

| Scaffold Position | Reaction Type | Example Substituent (R) | Resulting Structure |

|---|---|---|---|

| C-2 (from Iodo) | Suzuki Coupling | Phenyl (R¹) | 4,5-Dichloro-2-phenylpyridine |

| C-4 (from Chloro) | Buchwald-Hartwig Amination | Morpholine (R²) | 4-Morpholino-5-chloro-2-phenylpyridine |

In medicinal chemistry, the goal is to design and synthesize molecules that can interact with specific biological targets. The concept of using pre-fabricated, high-quality "building blocks" is a cornerstone of modern drug discovery, as it accelerates the synthesis of novel candidate compounds. csmres.co.ukumich.edu Polysubstituted heterocycles are particularly valuable in this context. pageplace.de

This compound is a prime example of such a building block. Its defined three-dimensional structure and multiple points for modification allow medicinal chemists to systematically design molecules to fit into the binding pocket of a target protein. By sequentially replacing the iodo and chloro groups with a variety of other chemical fragments—such as amines, ethers, and alkyl or aryl groups—chemists can fine-tune the molecule's properties, including its size, shape, and polarity, to optimize interactions with the biological target. This iterative process of synthesis and testing is fundamental to the discovery of new therapeutic agents. csmres.co.uk

Utilization in Materials Science (as a structural component for NLO applications)

Extensive research into the applications of this compound in materials science, particularly as a structural component for nonlinear optical (NLO) applications, has yielded limited specific examples in publicly available scientific literature. While substituted pyridines are a class of compounds investigated for their potential in NLO materials due to their ability to create charge-transfer systems, specific data on the incorporation of the this compound moiety into NLO chromophores is not well-documented.

The general strategy for creating molecules with NLO properties involves the combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The substituted pyridine ring can act as a part of this conjugated bridge or as an acceptor group. The presence of chloro and iodo substituents on the pyridine ring of this compound offers synthetic handles for further functionalization through cross-coupling reactions like Sonogashira, Suzuki, or Stille couplings. These reactions could theoretically be employed to attach suitable donor and acceptor groups to create a push-pull system necessary for second-order NLO activity. However, specific instances of such syntheses and the resulting NLO properties for materials derived from this compound are not readily found in the current body of scientific publications.

Precursors for Optoelectronic Materials

The role of this compound as a precursor for optoelectronic materials is another area where specific documented applications are scarce. In principle, this compound could serve as a building block for the synthesis of larger conjugated molecules or polymers intended for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The reactive sites on the molecule, namely the iodine and chlorine atoms, allow for its incorporation into more complex molecular architectures. For instance, the iodo group is a particularly good leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. This would allow for the extension of the π-conjugated system, a key feature for materials used in optoelectronics. Despite this potential, there is a lack of specific reports detailing the synthesis and characterization of optoelectronic materials derived from this compound.

Scaffolds for Functional Polymer Synthesis

The concept of using this compound as a scaffold for the synthesis of functional polymers is theoretically plausible due to its multiple reactive sites. Functional polymers are macromolecules with specific chemical groups that impart desired properties and functions. The dichloro and iodo substituents on the pyridine ring could be utilized for post-polymerization modification or for the synthesis of monomers to be used in polymerization reactions.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for halogenated pyridines often rely on multi-step processes that may involve harsh reagents, high temperatures, and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient routes to 4,5-dichloro-2-iodopyridine and its analogs. Adhering to the principles of green chemistry, these new methods could significantly reduce the environmental impact and cost of synthesis. mdpi.comijpdd.orgrsc.org

Key areas for exploration include:

One-Pot and Telescoped Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel can drastically improve efficiency by minimizing intermediate purification steps, reducing solvent waste, and saving time and energy.

Biocatalysis: The use of enzymes to perform specific halogenation or functionalization reactions under mild, aqueous conditions offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.com

Alternative Energy Sources: Microwave-assisted nih.gov and flow chemistry techniques can enhance reaction rates, improve yields, and allow for better process control, often with reduced energy consumption compared to conventional batch heating. nih.gov

Greener Solvents and Catalysts: Research into replacing hazardous organic solvents with safer alternatives like water, ionic liquids, or bio-based solvents is crucial. mdpi.com Similarly, developing catalysts based on earth-abundant metals or organocatalysts can replace more toxic and expensive heavy metal catalysts.

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches

| Parameter | Conventional Methods | Future Sustainable Methods |

|---|---|---|

| Reaction Steps | Multi-step, requiring isolation of intermediates | One-pot, telescoped, or flow synthesis nih.gov |

| Solvents | Halogenated or volatile organic compounds (VOCs) | Water, supercritical fluids, bio-solvents, or solvent-free conditions nih.gov |

| Catalysts | Heavy metals (e.g., Pd, Ru) with complex ligands | Biocatalysts (enzymes), organocatalysts, earth-abundant metal catalysts mdpi.com |

| Energy Input | Prolonged heating with conventional methods | Microwave irradiation, photochemical methods, electrochemical synthesis mdpi.comnih.gov |

| Atom Economy | Often low, with stoichiometric byproducts | High, through catalytic cycles and C-H activation strategies |

Exploration of Undiscovered Reactivity Patterns

The primary value of this compound lies in the differential reactivity of its three halogen substituents. In typical palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more reactive than the C–Cl bonds, allowing for selective functionalization at the 2-position. nih.gov However, the full potential of its reactivity remains largely untapped.

Future research should focus on:

Site-Selective Cross-Coupling: While the C2-iodo group is the most reactive site, developing novel ligand and catalyst systems could enable unconventional site-selectivity, allowing for direct functionalization at the C4 or C5 positions while preserving the other halogens. nih.gov This would open up new synthetic pathways to previously inaccessible isomers.

Halogen Dance Reactions: Investigating the possibility of "halogen dance" reactions, where a halogen atom migrates to a different position on the pyridine (B92270) ring under specific basic conditions, could provide a powerful tool for generating novel isomers. nih.gov

C–H Activation: Direct functionalization of the C–H bond at the 3-position offers an atom-economical way to introduce a fourth substituent, bypassing the need for pre-functionalization. beilstein-journals.org

Pyridyne Formation: Exploration of conditions for generating the highly reactive pyridyne intermediate from this compound could lead to the synthesis of complex, fused heterocyclic systems through trapping with various nucleophiles or cycloaddition partners. rsc.org

Advanced Catalytic Applications of Derived Pyridine Systems

Pyridine-based structures are fundamental components of many privileged ligands and organocatalysts used in asymmetric synthesis and cross-coupling reactions. acs.orgtandfonline.com By leveraging the multiple reactive sites of this compound, a new generation of tailored ligands and catalysts can be developed.

Future directions include:

Novel Ligand Scaffolds: Sequential and selective substitution of the iodo and chloro groups with phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moieties could generate a library of novel mono-, bi-, and tridentate ligands. The remaining chlorine atoms would act as powerful electronic tuning elements, modulating the catalytic activity of the coordinated metal center. nih.gov

Organocatalysis: Derivatives of this compound could serve as precursors to novel chiral pyridinium (B92312) salts or pyridine-based Lewis bases for organocatalysis. The electron-withdrawing nature of the chlorine atoms can enhance the acidity or catalytic activity of these systems.

Immobilized Catalysts: Grafting derivatives onto solid supports, such as polymers or silica, could lead to the development of recyclable and reusable catalysts, a key goal in sustainable industrial chemistry.

Table 2: Potential Catalytic Systems Derived from this compound

| Derived Structure Type | Potential Catalytic Application | Rationale |

|---|---|---|

| 2-Phosphino-4,5-dichloropyridines | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) nih.gov | Acts as a monodentate ligand; chlorine atoms provide strong electronic tuning. |

| 2,4-Bis(amino)-5-chloropyridines | Chiral ligands for asymmetric hydrogenation or transfer hydrogenation. | Forms chiral metal complexes for enantioselective reactions. |

| Chiral Pyridinium Salts | Asymmetric phase-transfer catalysis. | The electron-deficient ring enhances activity as a phase-transfer catalyst. |

| 4,5-Dichloro-2-(pyrazolyl)pyridines | Ligands for copper- or iron-catalyzed oxidation reactions. | Forms stable pincer-type ligands with tunable steric and electronic properties. |

Integration into Automated Synthesis Platforms

The rise of automated synthesis and high-throughput experimentation has revolutionized drug discovery and materials science. researchgate.net Building blocks with multiple, orthogonally reactive sites are ideal candidates for these platforms. This compound is perfectly suited for this role, enabling the rapid and systematic generation of large compound libraries.

Future research in this area should involve:

Developing Programmed Synthetic Routes: Designing and validating robust, sequential reaction protocols (e.g., Suzuki coupling at C2, followed by nucleophilic aromatic substitution at C4, then another coupling at C5) that can be programmed into automated synthesizers.